

Application Note: Investigating the Efficacy of YM114 on Nausea and Vomiting

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Compound of Interest		
Compound Name:	YM114	
Cat. No.:	B1682356	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nausea and vomiting are debilitating side effects associated with various medical treatments, notably chemotherapy.[1][2][3] The neurokinin 1 (NK1) receptor antagonist class of drugs has emerged as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[4][5] These agents act by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to the NK1 receptor in the central and peripheral nervous system. [5][6][7] YM114 is a potent and selective NK1 receptor antagonist. This document outlines detailed protocols for the preclinical and clinical evaluation of YM114's anti-nausea and antiemetic properties.

Preclinical Evaluation

The "gold standard" animal model for preclinical assessment of antiemetic drugs is the ferret, due to its well-characterized emetic response to various stimuli, including chemotherapeutic agents.[8] For studying motion-induced nausea, the house musk shrew (Suncus murinus) is a suitable model.[8][9]

Protocol 1: Evaluation of YM114 on Cisplatin-Induced Emesis in Ferrets







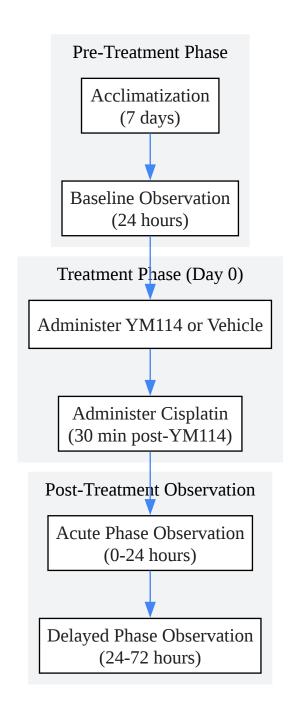
This protocol is designed to assess the efficacy of **YM114** in preventing acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin.

Materials:

- Male ferrets (800-1200 g)
- YM114
- Cisplatin
- Vehicle for **YM114** (e.g., 0.5% methylcellulose)
- Saline solution
- Observation cages with video recording equipment

Experimental Workflow:





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Caption: Preclinical workflow for cisplatin-induced emesis in ferrets.

Procedure:

 Acclimatization: House ferrets individually in cages for at least 7 days prior to the experiment to allow for acclimatization to the housing conditions.



- Grouping: Randomly assign ferrets to treatment groups (e.g., Vehicle + Cisplatin, YM114 (dose 1) + Cisplatin, YM114 (dose 2) + Cisplatin, etc.).
- Drug Administration:
 - Administer the assigned dose of YM114 or vehicle orally (p.o.) or intravenously (i.v.).
 - Thirty minutes after YM114/vehicle administration, administer cisplatin (e.g., 5-8 mg/kg, intraperitoneally, i.p.).[10]
- Observation:
 - Immediately after cisplatin administration, place the ferrets in observation cages and record their behavior for 72 hours using a video camera.
 - Acute Phase: 0-24 hours post-cisplatin administration.
 - Delayed Phase: 24-72 hours post-cisplatin administration.
- Data Analysis:
 - Quantify the number of retches and vomits for each animal during the acute and delayed phases.
 - Measure the latency to the first emetic event.
 - Calculate the percentage of animals in each group that exhibit emesis.

Data Presentation:



Treatmen t Group	N	Mean Number of Retching Events (± SEM) - Acute Phase	Mean Number of Vomiting Events (± SEM) - Acute Phase	Mean Number of Retching Events (± SEM) - Delayed Phase	Mean Number of Vomiting Events (± SEM) - Delayed Phase	Latency to First Emetic Event (min ± SEM)
Vehicle + Cisplatin	10					
YM114 (Dose 1) + Cisplatin	10	_				
YM114 (Dose 2) + Cisplatin	10	_				
YM114 (Dose 3) + Cisplatin	10	-				

Clinical Evaluation

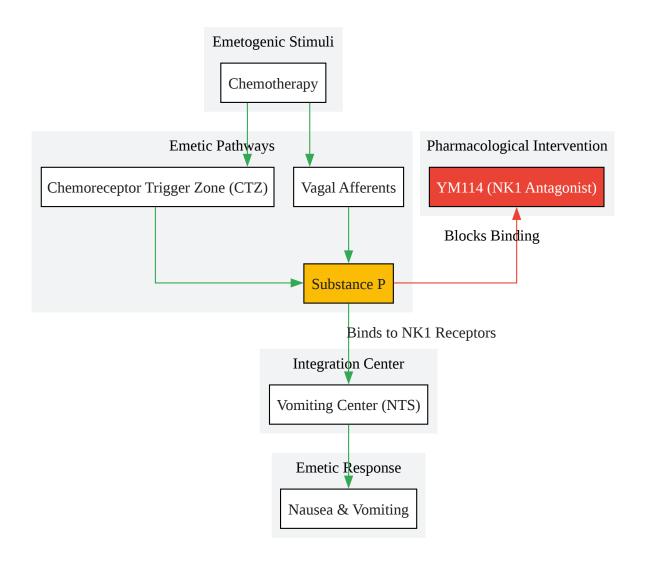
Clinical trials are essential to determine the safety and efficacy of **YM114** in humans. The focus is typically on patients receiving moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC).

Protocol 2: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of YM114 for the Prevention of CINV

This protocol outlines a clinical trial to evaluate the efficacy and safety of **YM114** in combination with standard antiemetic therapy in patients receiving HEC.

Signaling Pathway of Emesis:





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Caption: YM114's mechanism in the emetic signaling pathway.

Study Design:

• A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.



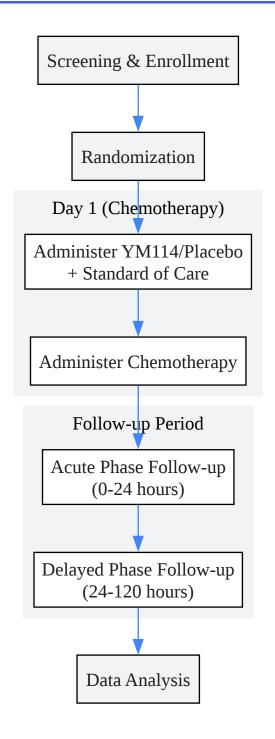




- Patient Population: Cancer patients scheduled to receive their first course of a highly emetogenic chemotherapy regimen.
- Standard of Care: All patients will receive a 5-HT3 receptor antagonist and dexamethasone. [11][12][13]
- Treatment Arms:
 - Arm A: YM114 + Standard of Care
 - o Arm B: Placebo + Standard of Care

Experimental Workflow:





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Caption: Clinical trial workflow for evaluating YM114 in CINV.

Procedure:

 Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.



- Randomization: Randomize eligible patients in a 1:1 ratio to either Arm A or Arm B.
- Treatment Administration (Day 1):
 - Administer YM114 or placebo orally approximately 1 hour before chemotherapy.
 - Administer the standard of care (5-HT3 antagonist and dexamethasone) according to the institutional guidelines.
 - Administer the HEC regimen.
- Follow-up:
 - Acute Phase (0-24 hours): Patients will record the incidence of nausea and vomiting in a diary.
 - Delayed Phase (24-120 hours): Patients will continue to record nausea and vomiting episodes and any use of rescue medication in their diaries.
- Assessments:
 - Primary Endpoint: Complete Response (CR) rate in the overall phase (0-120 hours),
 defined as no vomiting and no use of rescue medication.[11]
 - Secondary Endpoints:
 - CR rate in the acute and delayed phases.
 - Proportion of patients with no nausea.
 - Severity of nausea (e.g., using a Visual Analog Scale).
 - Time to first emetic episode.
 - Safety and tolerability of YM114.

Data Presentation:

Table 1: Patient Demographics and Baseline Characteristics



Characteristic	YM114 + Standard of Care (N=)	Placebo + Standard of Care (N=)
Age (mean ± SD)		
Gender (% female)		
Cancer Type (%)		
Chemotherapy Regimen (%)	_	

Table 2: Efficacy Endpoints

Endpoint	YM114 + Standard of Care (%)	Placebo + Standard of Care (%)	P-value
Overall Phase (0- 120h)			
Complete Response	_		
No Nausea	_		
Acute Phase (0-24h)			
Complete Response			
No Nausea			
Delayed Phase (24- 120h)			
Complete Response	_		
No Nausea	-		

Table 3: Summary of Adverse Events



Adverse Event	YM114 + Standard of Care (N=, %)	Placebo + Standard of Care (N=, %)
Any Adverse Event		
Headache	_	
Fatigue	_	
Constipation	-	
Serious Adverse Events	-	

Conclusion:

These protocols provide a comprehensive framework for the systematic evaluation of **YM114**'s effect on nausea and vomiting. The preclinical studies in ferrets will establish the initial efficacy profile, while the randomized controlled clinical trial will provide definitive evidence of its clinical utility in the management of CINV. Rigorous adherence to these protocols will ensure the generation of high-quality data to support the potential development of **YM114** as a novel antiemetic agent.

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